

A Comparative Guide to Diallyl Carbonates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl 2,2'-oxydiethyl dicarbonate*

Cat. No.: *B089636*

[Get Quote](#)

An in-depth analysis of **Diallyl 2,2'-oxydiethyl dicarbonate** versus other key diallyl carbonates, focusing on their chemical properties, synthesis, and the performance of their resulting polymers.

This guide provides a comprehensive comparison of **Diallyl 2,2'-oxydiethyl dicarbonate**, widely known as allyl diglycol carbonate (ADC) or CR-39, with other notable diallyl carbonates: Diallyl Carbonate (DAC), Diallyl Isophthalate (DAIP), and Diallyl Terephthalate (DATP). For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these monomers is crucial for material selection and application development. This guide presents a side-by-side look at their properties and the characteristics of their corresponding polymers, supported by available experimental data and detailed synthesis protocols.

Executive Summary

Diallyl 2,2'-oxydiethyl dicarbonate is a prominent monomer in the production of high-performance optical polymers, prized for their clarity, impact resistance, and light weight.^[1] This guide explores how its performance metrics stack up against other diallyl carbonates. While sharing the common feature of diallyl functional groups, variations in the core structure of these monomers lead to significant differences in the physical, mechanical, and optical properties of the resulting polymers. This comparison aims to equip researchers with the

necessary data to make informed decisions for their specific applications, from advanced optical systems to novel polymer development.

Comparative Data of Diallyl Carbonates and Their Polymers

The following tables summarize the key physical and chemical properties of the diallyl carbonate monomers and the performance characteristics of their respective polymers.

Table 1: Properties of Diallyl Carbonate Monomers

Property	Diallyl 2,2'-oxydiethyl dicarbonate (ADC)	Diallyl Carbonate (DAC)	Diallyl Isophthalate (DAIP)	Diallyl Terephthalate (DATP)
CAS Number	142-22-3[1]	15022-08-9[2]	1087-21-4	1026-92-2
Molecular Formula	C ₁₂ H ₁₈ O ₇ [1]	C ₇ H ₁₀ O ₃ [2]	C ₁₄ H ₁₄ O ₄	C ₁₄ H ₁₄ O ₄
Molecular Weight (g/mol)	274.27[3]	142.15[2]	246.26	246.26[4]
Density (g/mL at 25°C)	1.15[5]	0.991[2]	1.256[6]	Not Available
Boiling Point (°C)	161 (at 2 mmHg [5])	95-97 (at 60 mmHg)[2]	163 (at 8 mmHg)	Not Available
Melting Point (°C)	-4[5]	-70[2]	33[7]	Not Available
Refractive Index (nD at 20°C)	1.451	1.428[8]	1.569 (at 25°C [6])	Not Available

Table 2: Performance Properties of Polymers Derived from Diallyl Carbonates

Property	Poly(Diallyl 2,2'-oxydiethyl dicarbonate) (pADC / CR-39)	Poly(Diallyl Carbonate) (pDAC)	Poly(Diallyl Isophthalate) (pDAIP)	Poly(Diallyl Terephthalate) (pDATP)
Refractive Index	1.498[9]	Not Available	1.569[6]	Not Available
Hardness (Shore D)	88[10]	Not Available	Not Available	Not Available
Impact Resistance	High[11]	Not Available	Brittle, can be toughened[12]	Brittle[13]
Thermal Stability (Decomposition Temp.)	Stable up to ~250°C[14]	Polymer from a biphenyl derivative stable to 250°C[2]	Good thermal stability[15]	Improved heat resistance over DAP and DAIP[13]
Transparency	Excellent, ~92% transmittance[10]	Transparent[2]	Not Available	Not Available
Key Features	High optical clarity, scratch resistance, lightweight[9]	Used in polyurethanes and as a cross-linking agent[2]	High strength, heat resistance, electrical insulation[7]	Enhanced thermal stability and flexibility as a plasticizer[16]

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of these diallyl carbonates are crucial for reproducible research.

Synthesis Protocols

1. Synthesis of Diallyl 2,2'-oxydiethyl dicarbonate (ADC)

This process, also known as the transesterification method, involves the reaction of diallyl carbonate with diethylene glycol.[15]

- Materials: Diallyl carbonate, diethylene glycol, sodium hydroxide (NaOH) powder.

- Procedure:

- In a 3-neck flask equipped with a thermometer, stirrer, and distillation column, mix 12 moles of diallyl carbonate and 1 mole of diethylene glycol at room temperature under an inert atmosphere.[15]
- Once mixed, add 0.05 millimoles of powdered NaOH.[15]
- Begin heating under a residual pressure of 150 mmHg.[15]
- Allyl alcohol will be released and distill over. The reaction is typically complete in about 1 hour.[15]
- Gradually increase the vacuum to remove excess diallyl carbonate.[15]

2. Synthesis of Diallyl Carbonate (DAC)

DAC can be synthesized via several routes, including the reaction of allyl alcohol with phosgene or urea.[2] A common laboratory method involves transesterification.[17]

- Materials: A cyclic carbonate (e.g., propylene carbonate), allyl alcohol, a solid double metal cyanide complex catalyst.

- Procedure:

- React the cyclic carbonate with allyl alcohol in a molar ratio of 1:8 to 1:12 in the presence of the catalyst.[17]
- Heat the reaction mixture to a temperature in the range of 140°-180°C for 4-10 hours.[17]
- After the reaction, separate the catalyst from the mixture by filtration to obtain the diallyl carbonate.[17]

3. Synthesis of Diallyl Isophthalate (DAIP)

A common method for preparing DAIP is through the transesterification of dimethyl isophthalate with allyl alcohol.[16]

- Materials: Dimethyl isophthalate, allyl alcohol, potassium carbonate powder, decolorizing agent (e.g., potassium permanganate), reducing agent (e.g., sodium metabisulfite).[16]
- Procedure:
 - Add 300 g of dimethyl isophthalate, 300 g of allyl alcohol, and 1.5 g of potassium carbonate powder to a reactor with stirring.[16]
 - Heat the reaction to 90-145°C, maintaining the top of the rectifying column between 60-95°C for 2-4 hours.[16]
 - Once the dimethyl isophthalate content is less than 0.5%, cool the mixture to below 100°C and add 100 g of water.[16]
 - Further cool to 60°C, add 0.03 g of decolorizing agent, stir for 30 minutes, then add 0.06 g of reducing agent and stir for another 30 minutes.[16]
 - Allow the layers to separate, wash the lower organic layer with water, and then remove any remaining water by vacuum distillation to yield the product.[16]

4. Synthesis of Diallyl Terephthalate (DATP)

DATP can be synthesized by the transesterification of dimethyl terephthalate with allyl alcohol. [5]

- Materials: Dimethyl terephthalate, allyl alcohol, catalyst (e.g., calcium methoxide or calcium ethoxide), acid.[5]
- Procedure:
 - Add dimethyl terephthalate, allyl alcohol, and the catalyst to a reactor and begin stirring.[5]
 - Heat the mixture to 90-145°C, with the top of the distillation column kept between 60-95°C. [5]
 - Continue the reaction until the dimethyl terephthalate content is below 0.5%. [5]
 - Cool the reaction to below 100°C and add water and acid.[5]

- Further cool to 60°C and allow the layers to separate.[5]
- Wash the lower layer with water and then remove residual water via vacuum distillation to obtain diallyl terephthalate.[5]

Polymerization Protocols

1. Polymerization of **Diallyl 2,2'-oxydiethyl dicarbonate** (ADC)

ADC is typically polymerized via free-radical polymerization to form a cross-linked thermoset polymer (CR-39).[9]

- Materials: ADC monomer, diisopropyl peroxydicarbonate (IPP) initiator.
- Procedure:
 - Mix the ADC monomer with the IPP initiator.
 - The polymerization is generally carried out over a 20-hour period with a maximum temperature of 95°C.[9]
 - Heating can be applied using a water bath or a forced-air oven.[9]
 - Alternatively, benzoyl peroxide (BPO) can be used as an initiator.[9]

2. Polymerization of Diallyl Carbonate (DAC)

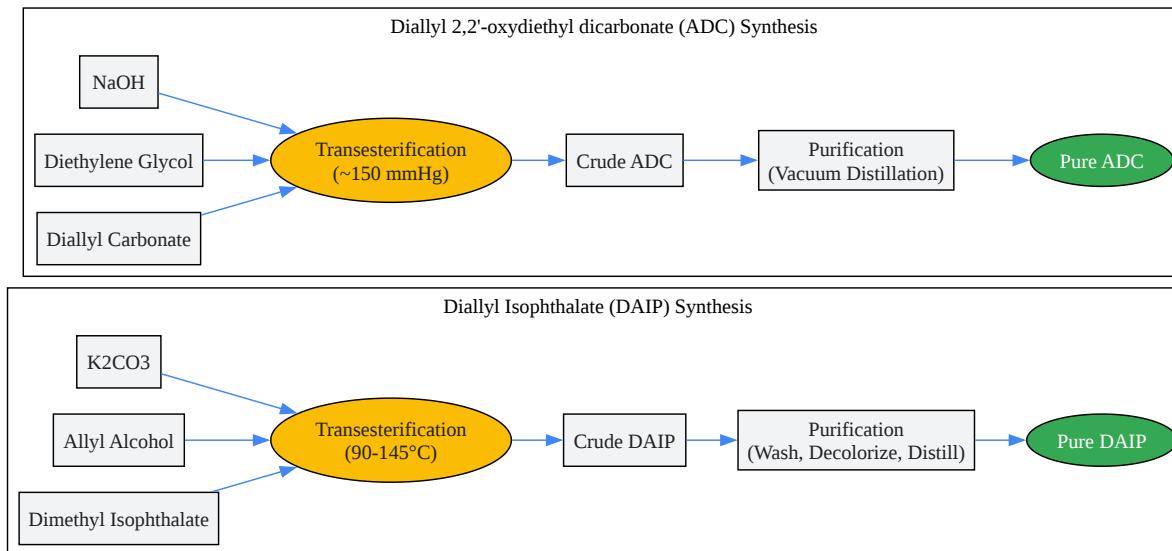
DAC can be polymerized using a free-radical initiator like benzoyl peroxide.[2]

- Materials: DAC monomer, benzoyl peroxide initiator.
- Procedure:
 - Mix the DAC monomer with benzoyl peroxide.
 - The polymerization is conducted by heating the mixture. For instance, a polycarbonate can be produced after three hours of polymerization.[2]

3. Polymerization of Diallyl Isophthalate (DAIP)

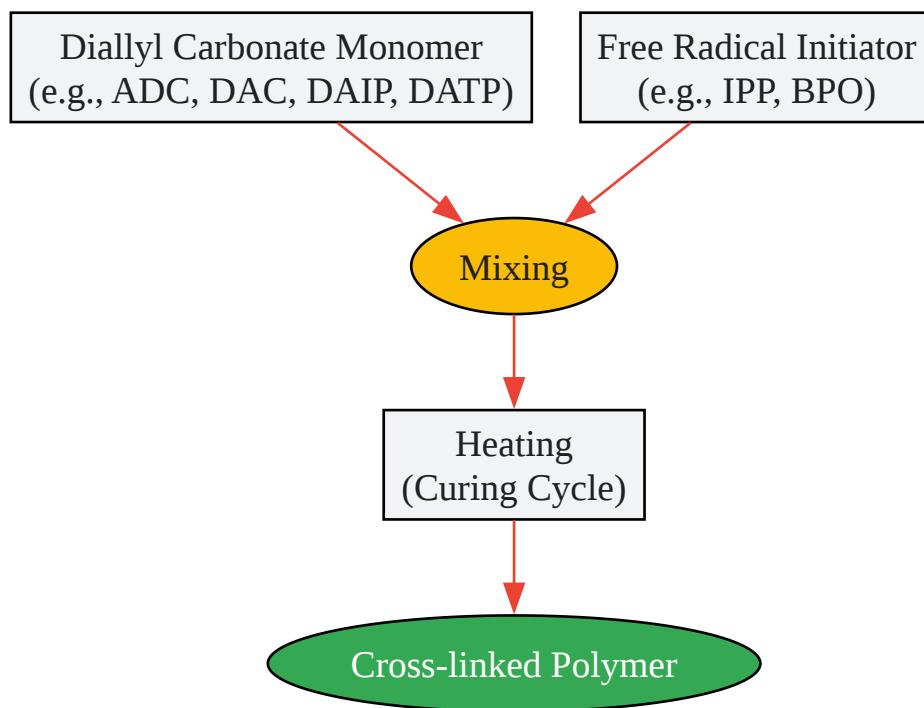
DAIP undergoes radical polymerization, which can be studied using methods like differential scanning calorimetry (DSC).

- Materials: DAIP monomer, initiator (e.g., dicyclohexyl peroxydicarbonate).
- Procedure:
 - The polymerization process consists of two stages: a quasilinear polymerization followed by structurization (cross-linking).
 - The polymerization can be carried out with continuous temperature change up to 200°C in the presence of an initiator.

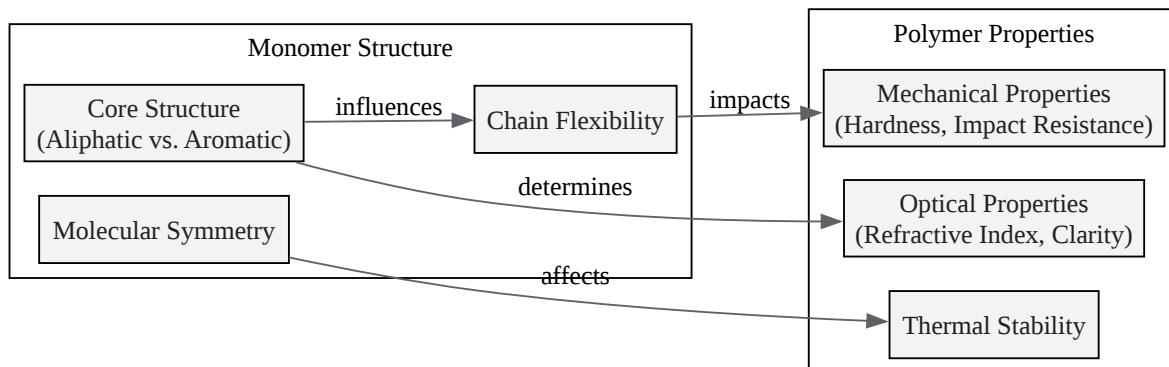

4. Polymerization of Diallyl Terephthalate (DATP)

DATP can be polymerized to form a prepolymer which can then be used in various applications.[\[1\]](#)

- Materials: Dimethyl terephthalate, ethylene glycol, allyl alcohol, dibutyltin oxide catalyst.
- Procedure:
 - In a glass autoclave, place 473.1 g of dimethyl terephthalate, 78.4 g of ethylene glycol, 566.0 g of allyl alcohol, and 0.1 g of dibutyltin oxide.[\[1\]](#)
 - Heat the mixture to 150°C under a nitrogen stream and distill off the resulting methanol.[\[1\]](#)
 - Once the theoretical amount of methanol has been distilled, raise the temperature to 180°C to distill off excess allyl alcohol, yielding the prepolymer.[\[1\]](#)


Visualizing Chemical Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the synthesis and polymerization workflows, as well as the structure-property relationships of the diallyl carbonates discussed.



[Click to download full resolution via product page](#)

Caption: General synthesis workflows for Diallyl Isophthalate and **Diallyl 2,2'-oxydiethyl dicarbonate**.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the free-radical polymerization of diallyl carbonate monomers.

[Click to download full resolution via product page](#)

Caption: Relationship between monomer structure and the resulting polymer properties in diallyl carbonates.

Conclusion

Diallyl 2,2'-oxydiethyl dicarbonate (ADC/CR-39) remains a benchmark material, particularly for optical applications, due to its exceptional clarity and mechanical properties. However, other diallyl carbonates such as DAC, DAIP, and DATP offer a range of properties that may be advantageous for other specific applications. DAIP, for instance, provides higher heat resistance and electrical insulation, while DATP shows promise for enhanced thermal stability. The choice of monomer will ultimately depend on the desired balance of optical, mechanical, and thermal properties required for the end product. This guide serves as a foundational resource for researchers to navigate the selection of diallyl carbonates and to facilitate further innovation in polymer science and material development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4959451A - Novel diallyl terephthalate prepolymer and method for preparing it - Google Patents [patents.google.com]
- 2. Diallyl carbonate - Wikipedia [en.wikipedia.org]
- 3. Sustainable allylation of organosolv lignin with diallyl carbonate and detailed structural characterization of modified lignin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. Structure–property relationships to direct the dynamic properties of acylsemicarbazide-based materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optical Properties of Polymers [intertek.com]

- 11. OASIS Repository@POSTECHLIBRARY: Morphology and toughening behaviour of diallyl isophthalate resin/polyarylate alloy [remotecenter.postech.ac.kr]
- 12. CN102229532A - Preparation method of diallyl phthalate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. CN108911986B - Preparation method of diallyl isophthalate - Google Patents [patents.google.com]
- 16. EP1777212A1 - A process for the preparation of dialkyl carbonate - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Diallyl Carbonates for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089636#diallyl-2-2-oxydiethyl-dicarbonate-vs-other-diallyl-carbonates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com